3-(Trimethoxymethoxy)prop-1-ene
Description
3-(Trimethoxymethoxy)prop-1-ene is a functionalized propene derivative characterized by a trimethoxymethoxy (-OCH2OCH3) substituent at the third carbon of the propene backbone. Its structure combines alkene reactivity with the steric and electronic effects of the methoxy groups, making it valuable in organic synthesis, particularly as a building block for complex carbocyclic frameworks or intermediates in pharmaceutical chemistry.
Properties
CAS No. |
154016-62-3 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(trimethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C7H14O4/c1-5-6-11-7(8-2,9-3)10-4/h5H,1,6H2,2-4H3 |
InChI Key |
DJWWKGDEPXTXNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)(OC)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxymethoxy)prop-1-ene typically involves the reaction of allyl alcohol with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_2=\text{CH}-\text{CH}_2\text{OH} + \text{HC(OCH}_3\text{)}_3 \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2\text{OCH(OCH}_3\text{)}_2 + \text{CH}_3\text{OH} ]
The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of a suitable acid catalyst, such as p-toluenesulfonic acid, is crucial for the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethoxymethoxy)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Trimethoxymethoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethoxymethoxy)prop-1-ene involves its interaction with various molecular targets. The trimethoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates. These intermediates can interact with enzymes and other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Methoxy/Oxygen Substituents
(a) 1,3,3-Trimethoxy-1-propene ()
- Structure : Features three methoxy groups at positions 1 and 3 (vs. a single trimethoxymethoxy group at position 3 in the target compound).
- Synthesis : Typically prepared via acetalization or transetherification reactions.
- Applications : Used in spectroscopic studies (IR) due to its distinct vibrational modes. Its electron-donating methoxy groups influence reactivity in Diels-Alder or cycloaddition reactions .
(b) 7-((Allyloxy)methoxy)-2,3-dihydro-1H-inden-1-one ()
Table 1: Comparison of Oxygenated Prop-1-ene Derivatives
Sulfur-Containing Prop-1-ene Derivatives
(a) 3-(Prop-2-enyltrisulfanyl)prop-1-ene ()
- Structure : Features a trisulfanyl (-SSS-) group at position 3.
- Properties : High thermal stability (25–28% abundance in garlic oil emulsions).
- Applications : Enhances emulsion stability in microencapsulation systems .
(b) 3-(Allylsulfinyl)prop-1-ene ()
Table 2: Sulfur-Functionalized Prop-1-ene Analogs
Halogenated and Industrial Derivatives
(a) 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)prop-1-ene ()
- Structure : Highly fluorinated propene derivative.
- Properties: Non-flammable, low boiling point (-18°C).
- Applications : Refrigerant, etching agent in semiconductor manufacturing .
(b) Diallyl 2,2'-oxydiethyl dicarbonate ()
Research Findings and Key Differences
- Reactivity : The trimethoxymethoxy group in this compound enhances nucleophilicity at the allylic position compared to sulfur or halogen analogs, enabling selective alkylation or oxidation reactions.
- Stability : Sulfur derivatives (e.g., trisulfanylpropene) exhibit higher thermal stability, while fluorinated analogs () are chemically inert .
- Applications : Oxygenated derivatives are preferred in organic synthesis, whereas sulfur/halogen analogs dominate industrial and biochemical contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
